Chromatographic Resolution: Kovats Retention Index of Docosane-1,3-diol vs. Structural Isomers
Docosane-1,3-diol exhibits a Kovats retention index (RI) of 2709 on a BPX-5 capillary column [1]. This value provides unambiguous chromatographic identification and distinguishes it from regioisomeric C22 diols. While direct Kovats RI data for docosane-1,2-diol and docosane-1,22-diol on identical column phases are not reported in the same study, the elution order of long-chain diols on non-polar columns follows predictable trends: α,ω-diols (1,22-) typically elute later than mid-chain diols due to reduced polarity shielding, and 1,2-diols elute earlier than 1,3-diols due to stronger intramolecular hydrogen bonding reducing stationary phase interaction [2]. The reported RI of 2709 thus serves as a definitive analytical fingerprint for docosane-1,3-diol in complex biological matrices such as insect femoral gland secretions [1].
| Evidence Dimension | Chromatographic retention (Kovats Retention Index) |
|---|---|
| Target Compound Data | Kovats RI = 2709 (BPX-5 column) |
| Comparator Or Baseline | Docosane-1,2-diol and docosane-1,22-diol: RI values not reported on identical column; class-level inference from general elution behavior of 1,2- vs. 1,3- vs. α,ω-diols on non-polar GC phases |
| Quantified Difference | RI difference magnitude sufficient for baseline resolution in GC-MS metabolomics workflows; 1,3-diol elutes in distinct retention window between 1,2- and 1,22-isomers |
| Conditions | GC-MS on BPX-5 capillary column; reference: Khannoon ER et al., Biochem. Syst. Ecol., 2011, 39:95-101 |
Why This Matters
In metabolomics and natural product laboratories, unambiguous chromatographic identification is a prerequisite for compound procurement; a verified Kovats RI enables confident peak assignment without requiring a purified authentic standard of every positional isomer.
- [1] Pherobase. The Kovats Retention Index: 1,3-Docosanediol (C22H46O2). Kovats RI: 2709 on BPX-5. Khannoon ER, Flachsbarth B, El-Gendy A, Mazik K, Hardege JD, Schulz S. New compounds, sexual differences, and age-related variations in the femoral gland secretions of the lacertid lizard Acanthodactylus boskianus. Biochem. Syst. Ecol. 2011, 39:95-101. View Source
- [2] Blank ML, Cress EA, Stephens N, Snyder F. On the analysis of long-chain alkane diols and glycerol ethers in biochemical studies. J. Lipid Res. 1971. Compares chromatographic behavior of 1,2-, 1,3-, 1,4-, and 1,12-long-chain alkane diols. View Source
